Methyl 2-cyano-2-propylpentanoate
Description
Significance of Cyanoesters in Advanced Organic Synthesis
Cyanoesters are a highly valuable class of compounds in organic chemistry, primarily due to the synthetic versatility imparted by the electron-withdrawing nature of both the cyano and ester functional groups. These groups activate the α-carbon, making the attached proton acidic and thus easily removable by a base. This facilitates a wide range of carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular architectures.
The presence of the nitrile group also opens up numerous possibilities for functional group transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a ketone. This versatility makes cyanoesters key intermediates in the synthesis of a diverse array of target molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. wordpress.commdpi.com
Historical Context of α-Substituted Cyanoester Chemistry
The chemistry of cyanoesters has a rich history, with its roots in the late 19th and early 20th centuries. The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a cornerstone of cyanoester chemistry. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), in the presence of a weak base. wikipedia.orgsigmaaldrich.com This reaction and its modifications have been instrumental in the synthesis of a vast number of α,β-unsaturated cyanoesters. sigmaaldrich.com
The development of methods for the alkylation of the α-carbon of cyanoesters further expanded their synthetic utility. The ability to introduce one or two alkyl substituents at this position allows for the creation of sterically hindered and structurally diverse molecules. The synthesis of α,α-disubstituted cyanoesters, such as methyl 2-cyano-2-propylpentanoate, represents a more advanced application of these classical reactions, often requiring stronger bases and carefully controlled reaction conditions to achieve the desired dialkylation.
Scope and Research Objectives for this compound
Specific research focused solely on this compound is limited in publicly accessible literature. However, based on the known chemistry of related α,α-dialkylated cyanoesters, the primary research objective for this compound is likely its synthesis and characterization. The development of efficient and high-yielding synthetic routes to such sterically congested molecules is a common goal in organic chemistry.
Furthermore, this compound could serve as a model substrate for investigating new synthetic methodologies or as a building block for the synthesis of more complex target molecules. The presence of two propyl groups at the α-position could influence the reactivity of the cyano and ester groups, and studying these effects could be another research objective.
Overview of Research Methodologies Employed
The primary research methodology for studying this compound is chemical synthesis, followed by purification and structural characterization.
Synthesis: The most probable synthetic route to this compound involves the dialkylation of a cyanoacetate precursor. A plausible method, as suggested by available data, is the reaction of methyl or ethyl cyanoacetate with a propyl halide (such as propyl bromide or 1-iodopropane) in the presence of a suitable base. lookchem.com To achieve dialkylation, a strong base like sodium methoxide (B1231860) in an inert atmosphere is likely employed. lookchem.com The reaction would proceed in a stepwise manner, with the first step being the formation of the mono-propylated intermediate, followed by a second deprotonation and subsequent reaction with another equivalent of the propyl halide.
Purification and Characterization: Following the synthesis, the crude product would be purified using standard laboratory techniques such as distillation or column chromatography. The structure and purity of the final compound would then be confirmed using a variety of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic vibrational frequencies of the functional groups present, namely the nitrile (C≡N) and the ester carbonyl (C=O) groups.
Mass Spectrometry (MS): MS would be employed to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its structure.
Detailed Research Findings
A referenced synthetic route involves the reaction of ethyl cyanoacetate with propyl bromide in the presence of sodium methoxide in methanol, under an inert atmosphere, affording the target compound. lookchem.com Another potential route utilizes methyl 2-cyanoacetate and 1-iodopropane. lookchem.com
The physical and chemical properties of this compound have been reported by various chemical suppliers. These are summarized in the table below.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₂ | lookchem.com |
| Molecular Weight | 183.25 g/mol | lookchem.com |
| CAS Number | 66546-92-7 | chemicalbook.com |
| Boiling Point | 225.3 °C at 760 mmHg | lookchem.com |
| Density | 0.961 g/cm³ | lookchem.com |
| Refractive Index | 1.4294 | lookchem.com |
| Flash Point | 96.3 °C | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-6-10(8-11,7-5-2)9(12)13-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPLOZTTYKIUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493176 | |
| Record name | Methyl 2-cyano-2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66546-92-7 | |
| Record name | Pentanoic acid, 2-cyano-2-propyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66546-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-cyano-2-propylpentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066546927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-cyano-2-propylpentanoate | |
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| Record name | Methyl 2-cyano-2-propylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.318 | |
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Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Methyl 2-cyano-2-propylpentanoate. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex structure of molecules by spreading the NMR signals across two frequency axes, which helps in resolving overlapping peaks that are common in 1D spectra. wikipedia.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons of the two propyl groups and the methyl ester group. princeton.eduyoutube.com
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons to include all protons within a spin system. princeton.edu This would be useful in identifying all the protons belonging to each propyl chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgprinceton.eduyoutube.com This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum of this compound by linking them to their attached protons. For instance, it would definitively link the methyl protons of the ester group to the corresponding methyl carbon. youtube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. princeton.eduyoutube.com This provides valuable information about the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal spatial proximities between the protons of the propyl groups and the methyl ester group, helping to define the molecule's preferred conformation.
A combination of these high-field NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of this compound. youtube.comyoutube.com
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can be employed to study the compound in its solid form. This is particularly important for investigating polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Multinuclear ssNMR, including ¹³C and ¹⁵N NMR, can detect subtle differences in the chemical shifts and relaxation times of the nuclei in different polymorphic forms. researchgate.net These differences arise from variations in the local molecular environment and packing within the crystal lattice, providing a powerful tool for identifying and characterizing different polymorphs of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net
High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the parent ion and its fragments, which is a critical step in the identification of an unknown compound. nih.govnih.gov For this compound (C₁₀H₁₇NO₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. researchgate.netnih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.net The fragmentation pathways of this compound would likely involve characteristic losses of the methyl ester group, the propyl groups, and the cyano group. By analyzing these fragmentation pathways, the connectivity of the different functional groups within the molecule can be confirmed. mdpi.comwvu.edu The study of fragmentation patterns of similar compounds, such as other alkyl cyanoacetates or ketones, can provide insights into the expected fragmentation of this compound. docbrown.infodocbrown.infoyoutube.com
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - CH₃OH]⁺ | Methanol |
| [M+H]⁺ | [M+H - C₃H₇]⁺ | Propyl radical |
| [M+H]⁺ | [M+H - CN]⁺ | Cyano radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. libretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2250-2200 cm⁻¹), the C=O stretch of the ester group (around 1750-1735 cm⁻¹), and C-H stretching and bending vibrations of the alkyl groups. spectroscopyonline.comdocbrown.info
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. The C≡N triple bond, being highly polarizable, typically gives a strong and sharp signal in the Raman spectrum, complementing the IR data. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2250-2200 |
| Ester (C=O) | Stretch | 1750-1735 |
| Alkyl (C-H) | Stretch | 3000-2850 |
| Alkyl (C-H) | Bend | 1470-1350 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure
X-ray crystallography is a powerful analytical method for the definitive determination of the three-dimensional atomic arrangement of a molecule. rsc.orgmdpi.com This technique provides precise data on bond lengths, bond angles, and, crucially for chiral compounds like this compound, the absolute stereochemistry. rsc.orgsoton.ac.uk Understanding the crystal structure is fundamental to correlating the molecular structure with its physical and chemical properties. mdpi.com
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) is the premier technique for elucidating the molecular structure of crystalline materials. rsc.orgmdpi.com The method involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is unique to the crystal's internal structure and allows for the construction of a detailed three-dimensional electron density map, which reveals the precise positions of atoms within the molecule. For a molecule such as this compound, which contains a chiral quaternary carbon, SCXRD can unambiguously determine its absolute configuration. The synthesis and X-ray analysis of various cyano-containing organic compounds have been successfully reported, demonstrating the utility of this technique in establishing their complex three-dimensional structures. mdpi.comnih.govresearchgate.net
Advanced Crystallization Methods for Suitable Samples
A primary challenge in SCXRD is obtaining single crystals of adequate size and quality, as this is a prerequisite for a successful diffraction experiment. rsc.orgsoton.ac.uk For compounds like this compound, which may exist as oils or low-melting solids, advanced crystallization techniques are often required. soton.ac.uknih.gov These methods aim to promote the slow, ordered growth of a single crystal from a solution.
Recent advancements in crystallization focus on high-throughput methods and techniques for particularly challenging molecules. rsc.orgsoton.ac.uknih.gov Some of these advanced methods include:
Microseeding: This technique involves introducing a tiny amount of crystalline material (a "seed") into a supersaturated solution to initiate and control crystal growth. numberanalytics.com This can lead to larger, more well-ordered crystals by reducing the number of nucleation sites. numberanalytics.com
Crystallization in Gels: Growing crystals within a gel matrix, such as agarose (B213101) or silica, can slow down diffusion and convection, promoting more orderly crystal formation for molecules that are otherwise difficult to crystallize. numberanalytics.com
High-Throughput Crystallization: Robotic systems can be used to screen hundreds of crystallization conditions in parallel using minimal amounts of the compound. nih.gov The encapsulated nanodroplet crystallization (ENaCt) method, for instance, uses nanoliter-sized droplets of the analyte solution encapsulated in an inert oil to control solvent evaporation and promote crystallization. nih.gov
Solvent Layering and Temperature Cycling: Traditional techniques like slowly layering a solvent in which the compound is insoluble on top of a solution of the compound, or carefully controlling the temperature cycling of a solution, can also be optimized to yield high-quality crystals. numberanalytics.com
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating, identifying, and quantifying the components within a mixture. sigmaaldrich.com For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable, especially when coupled with mass spectrometry. sigmaaldrich.comdtic.milcore.ac.uk
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating compounds based on their differential interactions with a stationary phase and a liquid mobile phase. sigmaaldrich.com For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. mdpi.com The purity of the compound can be determined from the resulting chromatogram, with a single, sharp peak indicating a high degree of purity. sigmaaldrich.com
Table 1: Illustrative HPLC Parameters for Analysis of Cyano-Esters
| Parameter | Typical Value/Description |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size mdpi.com |
| Mobile Phase | Acetonitrile and water mixture mdpi.com |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at 210-230 nm mdpi.com |
| Column Temperature | 30 - 45 °C mdpi.com |
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds like this compound. dtic.milnih.gove3s-conferences.org The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its affinity for the stationary phase. dtic.mil GC has been successfully used to determine the purity of various alkyl cyanoacrylates. dtic.milgoogle.com
Table 2: Representative GC Parameters for Analysis of Alkyl Cyanoacrylates
| Parameter | Typical Value/Description |
| Column | Capillary column with a silicone-based stationary phase dtic.mil |
| Injector Temperature | ~210 °C dtic.mil |
| Oven Temperature | Isothermal (e.g., 165-185 °C) or programmed temperature ramp dtic.mil |
| Carrier Gas | Helium or Nitrogen dtic.mil |
| Detector | Flame Ionization Detector (FID) dtic.mil |
Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification of compounds in a mixture. nih.govrsc.orgresearchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the separated components from the GC column are directly introduced into a mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for the identification of the main compound and any impurities. researchgate.netnih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a powerful tool that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govnih.govmdpi.com This technique is particularly useful for analyzing multiclass compounds and has been widely applied in the analysis of various toxins and metabolites in complex matrices. nih.govrsc.orgnih.govmdpi.com The development of methods for the simultaneous identification and quantification of multiple cyanotoxins highlights the robustness of LC-MS/MS. nih.govresearchgate.netnih.gov
HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance): HPLC-NMR combines HPLC separation with NMR detection, providing detailed structural information about the separated compounds without the need for isolation. nih.govmdpi.commdpi.comnih.gov While less sensitive than MS-based methods, HPLC-NMR is a powerful tool for the unambiguous structural elucidation of unknown compounds and isomers directly in the chromatographic eluent. nih.govmdpi.comnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. This method provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula.
For this compound, the molecular formula is established as C₁₀H₁₇NO₂. Based on this formula, the theoretical elemental composition can be calculated with high precision.
Detailed Research Findings
In a documented synthesis of this compound, the compound was prepared and subsequently analyzed to confirm its structure and purity. bath.ac.uk While the specific numerical data from the elemental analysis was not detailed in the available summary, the research concluded that the elemental analysis was "satisfactory". bath.ac.uk This indicates that the experimentally obtained values for the percentages of carbon, hydrogen, and nitrogen were in close agreement with the theoretical values calculated from the molecular formula, confirming the successful synthesis and purity of the compound.
The theoretical elemental composition of this compound is presented in the data table below.
Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 120.10 | 65.54 |
| Hydrogen | H | 1.008 | 17.14 | 9.36 |
| Nitrogen | N | 14.01 | 14.01 | 7.64 |
| Oxygen | O | 16.00 | 32.00 | 17.46 |
| Total | 183.25 | 100.00 |
This table was generated based on the molecular formula C₁₀H₁₇NO₂ and the standard atomic weights of the constituent elements. The close correlation between these theoretical values and the reported satisfactory experimental results validates the elemental integrity of the synthesized this compound.
Computational and Theoretical Studies of Methyl 2 Cyano 2 Propylpentanoate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are essential for understanding the electronic properties of a molecule.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to study the electronic structure and reactivity of molecules. For Methyl 2-cyano-2-propylpentanoate, DFT calculations could provide valuable information such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. researchgate.net These calculations would help in identifying the most reactive sites for nucleophilic and electrophilic attack. However, no specific DFT studies on this compound have been published.
Ab initio methods, which are based on first principles without the use of experimental parameters, could provide highly accurate energetic and structural data for this compound. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer benchmark values for the molecule's stability and geometry. Literature on such high-accuracy calculations for this specific molecule is not available.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes.
The rotational freedom around the single bonds in this compound allows for numerous possible conformations. Conformational analysis, guided by MD simulations, would identify the most stable low-energy conformers and the energy barriers between them. lumenlearning.com This is crucial for understanding its physical properties and how it interacts with other molecules. No such analysis has been reported for this compound.
The behavior and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model solvent molecules around this compound to study how different solvent environments (e.g., polar vs. non-polar) affect its conformational preferences and reactivity. researchgate.net This information is vital for predicting its behavior in various chemical processes, but specific studies are lacking.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions, such as hydrolysis or polymerization. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction kinetics and thermodynamics can be achieved. For example, computational studies on the thermal decomposition of related radical initiators have been performed, but not on the reactions involving the title compound itself. researchgate.net Without dedicated computational studies, the mechanistic details of reactions involving this compound remain speculative.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the mechanism of a chemical reaction at the molecular level is fundamental to controlling its outcome. Transition State (TS) localization and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational techniques used to map the energy landscape of a reaction, connecting reactants, transition states, and products.
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Locating this fleeting structure is crucial for calculating activation energies and reaction rates. For a reaction forming this compound, such as the dialkylation of methyl cyanoacetate (B8463686) with propyl bromide, computational methods like Density Functional Theory (DFT) would be employed to find the geometry of the transition state. mdpi.com
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation follows. The IRC method maps the minimum energy path downhill from the transition state to both the reactants and the products, confirming that the identified TS correctly connects the intended species. This provides a detailed step-by-step visualization of bond-breaking and bond-forming processes. For the synthesis of this compound, the IRC would trace the approach of the second propyl group to the carbanion of the mono-alkylated intermediate, through the transition state, to the final product.
Table 1: Illustrative IRC Data for a Hypothetical Reaction Step
This table illustrates the type of data generated from an IRC analysis for the final alkylation step in the synthesis of this compound. The reaction coordinate represents the progress of the reaction, with negative values leading to reactants and positive values to the product.
| Reaction Coordinate (s) | Relative Energy (kcal/mol) | Key Bond Distance (Å) C-C |
| -3.0 | 1.2 | 3.10 |
| -1.5 | 5.8 | 2.75 |
| 0.0 | 15.2 (Transition State) | 2.25 |
| 1.5 | -2.5 | 1.80 |
| 3.0 | -10.0 (Product) | 1.54 |
Prediction of Reactivity and Selectivity
Computational chemistry provides robust methods for predicting the reactivity of molecules and the selectivity of reactions. By calculating electronic properties, chemists can understand where a molecule is most likely to react. For this compound, properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic partial charges can be calculated.
The MEP map would reveal the electron-rich and electron-poor regions of the molecule. The electron-withdrawing nature of the cyano and ester groups would create a significant partial positive charge on the quaternary α-carbon, influencing its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's susceptibility to react with electrophiles and nucleophiles, respectively.
These predictive models are crucial for understanding potential side reactions. For instance, in the synthesis of this compound, computational models could predict the likelihood of O-alkylation versus the desired C-alkylation by comparing the activation barriers for both pathways.
Machine Learning Potentials and Algorithms in Organic Reaction Prediction
The intersection of machine learning (ML) and chemistry has led to the development of powerful algorithms capable of predicting reaction outcomes and optimal conditions with remarkable accuracy. arxiv.org These models are typically trained on vast databases of known reactions, learning the complex patterns that govern chemical transformations. nih.govchemintelligence.com
A neural network model, trained on millions of reactions, could be used to predict suitable conditions for the synthesis of this compound. acs.org By inputting the structures of the reactants (e.g., methyl cyanoacetate and propyl bromide) and the product, the algorithm can suggest the most effective catalysts, solvents, and temperatures. nih.govchemintelligence.com These models learn from the "chemical context," understanding that certain solvents are compatible with specific catalysts and reaction temperatures. chemintelligence.com The accuracy of these predictions can be high, with some models successfully identifying a close match to literature-reported conditions in over 70% of test cases. chemintelligence.com
This data-driven approach complements traditional computational methods by rapidly screening a vast parameter space, accelerating the discovery and optimization of synthetic routes. researchgate.net
Table 2: Example of Machine Learning Model Output for Reaction Condition Prediction
| Parameter | Top Prediction | Confidence | 2nd Prediction | Confidence |
| Catalyst | Sodium Hydride | 92% | Potassium Carbonate | 75% |
| Solvent | Dimethylformamide | 88% | Tetrahydrofuran | 81% |
| Temperature | 60 °C | 79% | 80 °C | 65% |
Catalyst Design and Optimization through Computational Modeling
Computational modeling is a cornerstone of modern catalyst design, enabling the rational, in-silico development of new catalysts with enhanced activity, selectivity, and stability. mdpi.comacs.org This approach significantly reduces the time and expense associated with traditional trial-and-error experimental methods. mdpi.com
For the synthesis of this compound, which involves a C-C bond formation reaction, a key step is the deprotonation of a precursor followed by alkylation. ntu.edu.sgnumberanalytics.com The choice of base or phase-transfer catalyst is critical. Computational modeling, particularly using DFT, can be used to:
Screen Potential Catalysts: By calculating the reaction energy profiles for a series of candidate catalysts (e.g., different organic bases or phase-transfer catalysts).
Elucidate Reaction Mechanisms: To understand how the catalyst interacts with the reactants and facilitates the reaction at an atomic level. mdpi.com
Optimize Catalyst Structure: By systematically modifying the catalyst's structure (e.g., changing ligand substituents) and calculating the effect on the activation energy, researchers can fine-tune the catalyst for optimal performance.
This computational screening process can identify promising catalyst candidates for experimental validation, streamlining the development pipeline. acs.org
Stereochemical Predictions and Enantioselectivity Studies
While this compound itself is an achiral molecule (its α-carbon is bonded to two identical propyl groups), the computational study of stereochemistry is highly relevant for its broader class of compounds. If one were to synthesize an analogue with two different alkyl groups at the α-position, the product would be chiral.
In such cases, computational modeling becomes essential for predicting and understanding enantioselectivity. When a chiral catalyst is used, it creates a chiral environment around the reactants. Computational methods can model the transition states for the formation of both possible enantiomers (R and S). By comparing the energies of these two diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted.
Studies on related chiral esters have shown that even subtle structural differences can be analyzed computationally to understand their impact on stereochemical outcomes. nih.gov These models can reveal the specific non-covalent interactions (like hydrogen bonds or steric repulsion) between the substrate and the chiral catalyst that are responsible for favoring the formation of one enantiomer over the other.
Applications and Advanced Synthetic Utility of Methyl 2 Cyano 2 Propylpentanoate
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of reactive functional groups renders Methyl 2-cyano-2-propylpentanoate a versatile precursor for the construction of more complex molecular architectures. Its dipropylated backbone and modifiable cyano-ester moiety allow it to serve as a foundational component in multistep synthetic pathways.
This compound is a direct precursor for the synthesis of α,α-disubstituted amino acids, specifically α,α-dipropylglycine. These non-proteinogenic amino acids are of significant interest because their incorporation into peptides can induce specific conformational constraints, enhancing stability and biological activity. nih.govnih.gov The synthesis of α,α-disubstituted α-amino acids is a challenging area of organic chemistry due to the steric hindrance around the quaternary α-carbon. nih.gov
The conversion of this compound into the corresponding amino acid can be achieved through established chemical transformations. A common synthetic route involves the hydrolysis of the nitrile group (-CN) into a carboxylic acid (-COOH) and the conversion of the methyl ester into the final acid, alongside the reduction of the nitrile to a primary amine (-CH₂NH₂), or through alternative pathways like the enantioselective addition to iminoesters. rsc.orgkhanacademy.org The development of efficient catalytic systems, including those using iridium or palladium, has advanced the synthesis of this class of compounds. rsc.orgorganic-chemistry.org
This compound serves as an ideal starting material for synthesizing highly substituted heterocyclic compounds, most notably 2-aminothiophenes, via the Gewald reaction. wikipedia.orgorganic-chemistry.org The Gewald reaction is a multicomponent condensation that involves an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base. wikipedia.orgumich.edu
In this reaction, this compound provides the C2-cyano and C3-ester substituents in the resulting thiophene (B33073) ring. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the stable, aromatic 2-aminothiophene ring. wikipedia.org These thiophene derivatives are important scaffolds in medicinal chemistry and materials science. nih.govnih.gov The versatility of the Gewald reaction allows for the creation of a vast library of substituted thiophenes by varying the carbonyl component. umich.edunih.gov
Scaffold for Pharmacologically Active Molecules
The core structure of this compound is related to that of Valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug. nih.gov Research has shown that metabolites of Valproic acid include conjugates with amino acids like glutamate (B1630785) and glutamine. nih.gov This connection highlights the biocompatibility of the 2,2-dipropylacetyl moiety as a scaffold for designing new therapeutic agents.
Furthermore, the cyano group itself is a critical functional group in many pharmacologically active molecules. For instance, the introduction of a cyano group into certain acyclic nucleoside phosphonates has been shown to elicit selective antiviral activity against the hepatitis B virus (HBV). rsc.org Similarly, other nitrile-containing compounds have been investigated for their potential as cholinesterase inhibitors, which are relevant for treating conditions like Alzheimer's disease. nih.gov A related compound, 2-cyano-2-methylpropanamide, is a known intermediate in the synthesis of the renin inhibitor Aliskiren, used to treat high blood pressure. nih.gov This demonstrates the utility of α-cyano esters and their derivatives as building blocks for potent drugs. mdpi.com
Materials Science Applications
The chemical structure of this compound is closely related to alkyl 2-cyanoacrylates, the monomers that form the basis of fast-acting adhesives, commonly known as "super glues". pcbiochemres.combritannica.comyoutube.com Cyanoacrylate adhesives polymerize rapidly via an anionic mechanism, typically initiated by weak bases like moisture present on surfaces. pcbiochemres.comindexcopernicus.com The strong electron-withdrawing properties of the nitrile and ester groups make the double bond highly susceptible to nucleophilic attack, leading to the formation of long, strong polymer chains that create powerful adhesive bonds. britannica.com
While this compound itself is a saturated compound, its chemistry is foundational to the field of cyanoacrylate polymers. Derivatives of this structure could be explored as monomers or additives in polymer synthesis. For example, radical polymerization of cyanoacrylates under specific conditions can produce polymers with unique properties. nih.gov Research in this area has explored the synthesis of copolymers containing nitrile groups for applications as piezoelectric materials, which can generate an electrical charge in response to mechanical stress. nih.gov
Derivatization for Novel Chemical Entities
The dual functionality of this compound allows for a wide range of chemical modifications to generate novel chemical entities. The strategic derivatization of the nitrile and ester groups can lead to new compounds with tailored properties for various applications.
Key derivatization pathways include:
Hydrolysis: The methyl ester can be selectively hydrolyzed to a carboxylic acid, creating a new functional handle for further reactions, such as amide bond formation.
Amidation: The ester can be converted directly into an amide by reacting with ammonia (B1221849) or primary/secondary amines. For example, reaction with ammonia can yield 2-cyano-2-propylpentanamide. nih.gov
Nitrile Transformation: The cyano group is highly versatile. It can be:
Hydrolyzed to a primary amide or further to a carboxylic acid. khanacademy.org
Reduced to a primary amine using reducing agents like lithium aluminum hydride.
Multicomponent Reactions: As discussed, its use in the Gewald reaction provides a direct route to complex thiophene heterocycles. nih.gov
These transformations enable chemists to use this compound as a starting point to build a diverse library of new molecules with potential applications in drug discovery and materials science.
Research Findings Summary
| Application Area | Key Finding / Reaction | Significance | Reference |
|---|---|---|---|
| Amino Acid Synthesis | Serves as a precursor for α,α-disubstituted amino acids like α,α-dipropylglycine. | Provides access to non-proteinogenic amino acids used to create peptides with enhanced stability and specific conformations. nih.govnih.gov | nih.govnih.gov |
| Heterocycle Synthesis | Acts as the α-cyanoester component in the Gewald reaction to form polysubstituted 2-aminothiophenes. | Enables the efficient, one-pot synthesis of thiophene scaffolds, which are important in medicinal chemistry. wikipedia.orgumich.edu | wikipedia.orgumich.edunih.gov |
| Pharmacology | The core carbon skeleton is analogous to the antiepileptic drug Valproic acid. nih.gov Related cyano-compounds show potential as drug intermediates. nih.gov | The scaffold is a promising starting point for designing new pharmacologically active molecules. nih.govnih.gov | nih.govrsc.orgnih.gov |
| Materials Science | Structurally related to cyanoacrylate monomers used in rapid-setting adhesives ("super glues"). | Highlights its potential role in the development of novel polymers and materials, including those with piezoelectric properties. pcbiochemres.comnih.gov | pcbiochemres.combritannica.comnih.gov |
Environmental and Sustainable Aspects of Research Involving Methyl 2 Cyano 2 Propylpentanoate
Adherence to the Twelve Principles of Green Chemistry
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. While a specific analysis for Methyl 2-cyano-2-propylpentanoate is not extensively documented in public literature, we can evaluate its potential synthesis routes against these principles.
A traditional synthesis of this compound would likely involve the dialkylation of a starting material like methyl cyanoacetate (B8463686) using propyl halides (e.g., propyl bromide) and a strong base. This approach, analogous to the Williamson ether synthesis, often falls short on several green chemistry principles. francis-press.commasterorganicchemistry.com In contrast, modern catalytic methods offer a much greener alternative. liverpool.ac.uk
The following table compares a traditional synthesis with a potential greener, catalytic approach based on the alkylation of nitriles with alcohols, in the context of the Twelve Principles of Green Chemistry. liverpool.ac.uknih.govscispace.comacs.orgresearchgate.net
| Green Chemistry Principle | Traditional Synthesis (e.g., using Propyl Halide) | Greener Catalytic Synthesis (e.g., using Propanol) |
|---|---|---|
| 1. Waste Prevention | Generates significant stoichiometric salt waste (e.g., sodium bromide). | High atom economy; water is the only theoretical byproduct. scispace.comacs.org |
| 2. Atom Economy | Poor atom economy due to the formation of inorganic salt byproducts. | Excellent atom economy as most atoms from the reactants are incorporated into the final product. scispace.com |
| 3. Less Hazardous Chemical Syntheses | Uses potentially mutagenic and toxic alkyl halides. scispace.com | Utilizes less hazardous alcohols as alkylating agents. scispace.com |
| 4. Designing Safer Chemicals | The final product's toxicity is inherent to the molecule. However, the biodegradability of related cyanoacrylates is known, though degradation can produce toxic formaldehyde (B43269). researchgate.netnih.gov The toxicity of degradation products tends to decrease as the alkyl chain length increases. raajournal.com | |
| 5. Safer Solvents and Auxiliaries | Often requires volatile and potentially toxic organic solvents. | Can be performed in greener solvents or potentially solvent-free conditions. wordpress.com |
| 6. Design for Energy Efficiency | May require significant energy for heating and solvent removal. | Catalytic processes can often operate under milder conditions, though heating may still be necessary. Microwave or ultrasonic conditions have been shown to improve efficiency in related syntheses. mdpi.com |
| 7. Use of Renewable Feedstocks | Based on petroleum-derived alkyl halides. | Can use alcohols derived from biomass, a renewable feedstock. scispace.com |
| 8. Reduce Derivatives | May require protection/deprotection steps, adding to waste. | Direct C-H functionalization avoids the need for intermediate steps. nih.gov |
| 9. Catalysis | Uses stoichiometric base, which is consumed in the reaction. | Employs catalytic amounts of (ideally recyclable) earth-abundant metals like iron, cobalt, or manganese, which are more sustainable than precious metals. liverpool.ac.ukresearchgate.net |
| 10. Design for Degradation | Cyanoacrylate derivatives are known to be biodegradable. nih.govresearchgate.net The degradation of the polymer chain occurs via hydrolytic scission, yielding formaldehyde and an alkyl cyanoacetate. researchgate.net | |
| 11. Real-time Analysis for Pollution Prevention | Process analytical technology can be implemented in both routes to monitor reaction progress and prevent runaway reactions or byproduct formation. | |
| 12. Inherently Safer Chemistry for Accident Prevention | Use of volatile, flammable solvents and corrosive bases poses risks. | Use of less volatile alcohols and potentially solvent-free systems can reduce risks of accidents. |
Development of Greener Synthetic Routes and Processes
Significant progress has been made in developing greener synthetic routes for α-alkylated nitriles, which are directly applicable to the synthesis of this compound. These modern methods focus on improving efficiency and reducing environmental impact.
Key developments include:
Catalytic Alkylation with Alcohols : The most promising green strategy is the use of alcohols as alkylating agents through a "hydrogen borrowing" or "hydrogen autotransfer" methodology. liverpool.ac.uk This process, often catalyzed by complexes of earth-abundant and non-precious metals like iron, cobalt, or manganese, couples a nitrile with an alcohol. liverpool.ac.uknih.govacs.orgresearchgate.net The alcohol is temporarily dehydrogenated to an aldehyde in situ, which then reacts with the nitrile. The catalyst then uses the "borrowed" hydrogen to hydrogenate the resulting intermediate, regenerating the catalyst and producing the alkylated nitrile. The only byproduct of this process is water, making it an environmentally benign and highly atom-economical route. scispace.com
Use of Earth-Abundant Metal Catalysts : The shift from precious metal catalysts (e.g., ruthenium, rhodium, palladium) to catalysts based on iron, cobalt, and manganese offers significant economic and ecological advantages due to their low cost, widespread availability, and lower toxicity. liverpool.ac.ukresearchgate.net
Solvent-Free and Alternative Energy Inputs : Research into related syntheses has demonstrated the viability of solvent-free reaction conditions, which eliminates waste and hazards associated with organic solvents. wordpress.com Additionally, the use of microwave irradiation or ultrasound has been shown to shorten reaction times and increase yields, contributing to energy efficiency. mdpi.com
One-Pot Syntheses : Multi-component reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient. A one-pot, four-component process for the synthesis of 2,2-dialkylated cyano esters (a class of compounds very similar to the target molecule) has been developed, showcasing a green and efficient approach to constructing C-C bonds without transition metals. wordpress.com
These advanced synthetic strategies represent a significant move towards more sustainable chemical manufacturing for this class of compounds.
Waste Management and Recycling Strategies in Laboratory and Industrial Scale
Effective waste management and recycling are critical for minimizing the environmental footprint of chemical production. For this compound, waste streams and management strategies depend heavily on the chosen synthetic route.
Waste from Traditional Synthesis : A conventional synthesis using propyl halides would generate significant saline wastewater containing the salt byproduct (e.g., NaBr). This waste requires treatment before discharge. Additionally, waste streams would include used organic solvents, which are often volatile and toxic, requiring costly and energy-intensive incineration or distillation for recovery.
Waste from Greener Synthesis : Greener catalytic routes primarily produce water as a byproduct, drastically reducing the volume and hazard level of the waste stream. scispace.comacs.org The main sources of waste in these processes are the catalyst, any solvents used, and unreacted starting materials.
Recycling Strategies :
Catalyst Recycling : A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. For homogeneous catalysts used in greener nitrile alkylation, strategies can involve immobilization on a solid support (heterogenization) to allow for simple filtration and reuse. [25 in first search]
Solvent Recycling : When solvents are necessary, choosing solvents with higher boiling points and lower toxicity can facilitate easier recovery by distillation. The use of phase-transfer catalysts (PTCs) can enable reactions in biphasic systems (e.g., water and an organic phase), simplifying product separation and allowing for the recycling of both the solvent and the catalyst. mdpi.com
Life Cycle Assessment (LCA) for Environmental Impact Evaluation
A full Life Cycle Assessment (LCA) for this compound is not publicly available. However, by examining LCAs of structurally and synthetically related chemicals, such as pharmaceuticals derived from cyanoacetic acid, a qualitative assessment of its potential environmental impacts can be constructed. researchgate.net An LCA evaluates the environmental burdens associated with a product "from cradle to grave," including raw material extraction, manufacturing, use, and disposal.
A hypothetical "cradle-to-gate" (from raw material to factory exit) LCA for this compound would consider the following:
Raw Material Acquisition : The environmental impact of producing the starting materials is a major contributor. For a greener route, this would include the impacts of producing methyl cyanoacetate and propanol (B110389) (potentially from biomass, which has its own land and water use implications). researchgate.net For a traditional route, it would include the impacts of producing propyl bromide. The production of the catalyst, even in small amounts, also has an associated environmental cost.
Manufacturing Process : This stage is often dominated by energy consumption. As shown in an LCA for a pharmaceutical synthesized from cyanoacetic acid, energy inputs for heating, stirring, distillation, and other unit operations are primary sources of environmental burden. researchgate.net Greener routes that operate at lower temperatures or for shorter durations can significantly reduce these impacts.
Waste Treatment : The energy and resources required to treat and dispose of waste streams (e.g., salt water from traditional routes, or separation and recycling of catalysts and solvents from greener routes) are also factored into the assessment.
The following table outlines potential inputs and environmental outputs for a hypothetical LCA of this compound synthesis.
| Life Cycle Stage | Inputs | Potential Environmental Outputs / Impacts |
|---|---|---|
| Raw Material Production | - Fossil fuels or biomass
| - Greenhouse gas emissions from energy production
|
| Chemical Synthesis | - Starting materials (e.g., Methyl cyanoacetate, Propanol)
| - Greenhouse gas emissions from energy use researchgate.net |
| Purification | - Energy (for distillation, chromatography)
| - Purified product
|
| Waste Management | - Energy for incineration or wastewater treatment
| - Treated water discharge
|
Ultimately, the environmental profile of this compound is highly dependent on its production pathway. The adoption of modern, green catalytic methods offers a clear path to reducing its life cycle impact compared to traditional, less efficient synthetic strategies.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
Predictive Modeling for Reaction Outcomes: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. nih.gov For the alkylation of methyl cyanoacetate (B8463686) with propyl halides to produce Methyl 2-cyano-2-propylpentanoate, an ML model could predict the yield and selectivity under various conditions (e.g., choice of base, solvent, temperature, and catalyst). This predictive power would significantly reduce the number of experiments required, saving time and resources. stonybrook.edu
Catalyst and Reagent Selection: AI can assist in the discovery and selection of optimal catalysts and reagents. nih.govstonybrook.edu For the synthesis of this compound, an AI model could screen a virtual library of potential catalysts to identify those that are most likely to be effective for the specific alkylation reaction, potentially uncovering unconventional or more efficient catalytic systems.
Flow Chemistry and Continuous Processing for Enhanced Efficiency
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. acs.orgchemh.comnewdrugapprovals.orgnih.govseqens.com The application of flow chemistry to the synthesis of fine chemicals and pharmaceuticals is a rapidly growing field, and it holds great promise for the production of this compound.
Enhanced Safety and Control: The synthesis of α,α-disubstituted cyanoesters can involve highly reactive intermediates and exothermic reactions. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over reaction temperature and pressure, minimizing the risk of runaway reactions. seqens.com This is particularly relevant for the handling of potentially hazardous reagents that might be used in the synthesis of cyano-compounds.
Improved Yield and Purity: The superior mixing and heat transfer in flow reactors can lead to higher reaction rates, improved yields, and better product selectivity. seqens.com For the synthesis of this compound, a continuous flow process could be designed to optimize the addition of reagents and control residence time, thereby minimizing the formation of byproducts and simplifying purification. mdpi.com A study on the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds demonstrated the potential for multigram and scalable synthesis under mild conditions using a reusable catalyst. mdpi.comresearchgate.net
Scalability and Automation: Flow chemistry systems are inherently more scalable than batch reactors. Scaling up production simply involves running the system for a longer period or by "numbering-up" – running multiple reactors in parallel. chemh.com Furthermore, flow systems can be readily automated and integrated with online analytical techniques for real-time monitoring and optimization, paving the way for a more efficient and on-demand manufacturing process for compounds like this compound. nih.gov
Photocatalysis and Electrocatalysis in Cyanoester Transformations
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. nih.govrsc.orgthieme-connect.comresearchgate.netacs.org These techniques utilize light or electricity to drive chemical reactions, often under mild conditions and with high selectivity.
Photoredox Catalysis for C-C Bond Formation: Visible-light photoredox catalysis has revolutionized the formation of carbon-carbon bonds. nih.govrsc.org For the synthesis of this compound, a photoredox-catalyzed approach could potentially be developed for the alkylation of methyl cyanoacetate. This would involve the generation of radical intermediates under mild conditions, avoiding the need for strong bases and harsh reaction conditions. organic-chemistry.org Recent research has demonstrated the photoinduced α-alkylation of active methylene (B1212753) compounds with nonactivated alkenes, a strategy that could be adapted for the synthesis of α,α-disubstituted cyanoesters. researchgate.netnih.govacs.orgnih.gov
Electrocatalytic Synthesis: Electrocatalysis offers another sustainable pathway for the synthesis of cyanoesters. By using electricity to drive the reaction, the need for chemical oxidants or reductants can be eliminated, reducing waste and improving the atom economy of the process. Electrocatalytic methods could be explored for the key C-C bond-forming steps in the synthesis of this compound.
The development of both photocatalytic and electrocatalytic methods for the synthesis of α,α-disubstituted cyanoesters represents a significant step towards more sustainable and environmentally friendly chemical manufacturing.
Biocatalytic Pathways for Sustainable Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.govnih.govsemanticscholar.orgresearchgate.netacs.org While the biocatalytic synthesis of a non-chiral molecule like this compound might seem less obvious than for chiral compounds, enzymes can still offer significant advantages in terms of efficiency and sustainability.
Enzymatic Synthesis of Quaternary Carbon Centers: The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. nih.govbeilstein-journals.orgnih.gov While challenging, enzymatic methods for the formation of such centers are an area of active research. The development of novel enzymes or the engineering of existing ones could provide a biocatalytic route to this compound, potentially through a highly selective alkylation of a precursor molecule.
Enzyme-Catalyzed Reactions for Precursor Synthesis: Even if a direct enzymatic route to the final product is not feasible, biocatalysis could be employed in the synthesis of key precursors. For example, enzymes could be used to produce a propyl-substituted intermediate with high selectivity, which could then be converted to the final product through a subsequent chemical step. Lipase-catalyzed reactions, for instance, have been shown to be effective in the synthesis of various organic compounds. mdpi.com
The exploration of biocatalytic routes, either for the direct synthesis or for the preparation of key intermediates, aligns with the growing demand for sustainable and environmentally benign chemical processes.
Development of Novel Functional Materials Incorporating Cyanoester Motifs
The unique electronic and physical properties of the cyano and ester functional groups make this compound and similar molecules interesting building blocks for the development of novel functional materials. mdpi.comnih.govacs.orgacs.orgresearchgate.net
Cyano-Functionalized Polymers: The incorporation of cyano groups into polymers can significantly influence their properties, such as their polarity, thermal stability, and electron affinity. nih.govresearchgate.net Cyano-functionalized polymers have applications in various fields, including electronics, where they can be used in the fabrication of organic electrochemical transistors and other devices. nih.gov While this compound itself is a small molecule, it could serve as a precursor or a building block for the synthesis of larger, cyano-containing monomers that can then be polymerized. Research into the synthesis of such monomers and their subsequent polymerization could lead to new materials with tailored properties. researchgate.net
Metal-Organic Frameworks (MOFs): Metal-organic frameworks are a class of porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. nih.govchemrxiv.orgresearchgate.netacs.orgacs.org The cyano group is an excellent ligand for coordinating with metal ions, and the incorporation of cyano-functionalized ligands into MOFs can lead to materials with unique properties. nih.govchemrxiv.orgresearchgate.netacs.org While this compound is not a typical MOF ligand, its functional groups could be modified to create a suitable linker for MOF synthesis. The resulting materials could exhibit interesting catalytic or adsorption properties due to the presence of the cyanoester motif within the framework.
The exploration of this compound and its derivatives as components of advanced materials opens up a new frontier of research, extending its relevance from a simple chemical compound to a key player in the development of next-generation technologies.
Q & A
Q. What are the key structural features and synthetic routes for Methyl 2-cyano-2-propylpentanoate?
The compound (C10H17NO2) contains a cyano group (-C≡N) and a pentanoate ester backbone with a branched propyl substituent. Its SMILES representation is CCCC(C(=O)OC)(CCC)C#N, reflecting the substitution pattern . A common synthetic approach involves nucleophilic substitution or esterification reactions. For example, reacting 2-cyano-2-propylpentanoic acid with methanol under acidic catalysis (e.g., H2SO4) can yield the ester. Purity optimization requires column chromatography or recrystallization .
Q. How can researchers confirm the identity and purity of this compound?
- Analytical Methods :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can verify the ester carbonyl (~170 ppm), cyano group (~120 ppm), and alkyl chain signals.
- GC-MS : Retention time and fragmentation patterns (e.g., loss of methanol or COOCH3) confirm molecular weight (183.25 g/mol).
- HPLC : Reverse-phase methods with UV detection (λ = 210–220 nm) assess purity (>97% as per regulatory standards) .
Q. What safety protocols are recommended for handling this compound?
While specific occupational exposure limits are not established, general guidelines include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Engineering Controls : Use fume hoods to avoid inhalation of vapors.
- First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute rinsing .
Advanced Research Questions
Q. How does the steric hindrance of the propyl and cyano groups influence reactivity in nucleophilic reactions?
The branched propyl group creates steric hindrance, limiting nucleophilic attack at the ester carbonyl. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimentally, kinetic assays under varying temperatures and solvents (e.g., DMF vs. THF) reveal reduced reaction rates compared to linear esters. This has implications for designing catalysts (e.g., bulky Lewis acids) to enhance selectivity .
Q. What contradictions exist in spectroscopic data for this compound, and how can they be resolved?
Discrepancies in <sup>13</sup>C NMR signals for the cyano group (reported between 115–122 ppm) may arise from solvent polarity or concentration effects. Researchers should:
Q. What strategies optimize its use as an intermediate in Active Pharmaceutical Ingredient (API) synthesis?
In EU pharmaceutical research (CAS RN 66546-92-7), the compound’s cyano group is leveraged for:
- Cyanation Reactions : Conversion to amines via hydrogenation (e.g., Ra-Ni catalyst).
- Heterocycle Formation : Reacting with hydrazines to generate pyrazole derivatives.
Critical parameters include reaction scale-up challenges (e.g., exothermicity control) and purification via crystallization to meet API purity standards (>99%) .
Q. How can its potential biological activity be systematically evaluated?
- In Vitro Assays : Screen against pathogen targets (e.g., malaria parasite enzymes) using fluorescence-based enzymatic inhibition assays.
- Structure-Activity Relationship (SAR) : Modify the propyl/cyano groups and test derivatives for anti-microbial or anti-inflammatory activity.
- Toxicity Profiling : Use MTT assays on mammalian cell lines to assess cytotoxicity .
Q. What are the limitations of current data on its applications, and how can researchers address gaps?
Publicly available data on specific applications are sparse, as noted in CAS records . Strategies include:
- Collaborative Studies : Partner with industrial labs for proprietary data sharing.
- High-Throughput Screening : Test the compound in diverse reaction libraries (e.g., C–H activation, cross-coupling).
- Computational Modeling : Predict reactivity using software like Gaussian or Schrödinger .
Methodological Considerations
Q. How should researchers design experiments to mitigate conflicting results in synthetic yields?
- DoE (Design of Experiments) : Vary catalysts (e.g., DMAP vs. pyridine), solvents, and temperatures to identify optimal conditions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
- Statistical Analysis : Apply ANOVA to determine significant factors affecting yield .
Q. What advanced analytical techniques differentiate degradation products during stability studies?
- LC-MS/MS : Identify hydrolysis products (e.g., 2-cyano-2-propylpentanoic acid) with tandem mass spectrometry.
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
